molecular formula C11H11BrO4 B1421787 Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate CAS No. 1191261-77-4

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate

Cat. No.: B1421787
CAS No.: 1191261-77-4
M. Wt: 287.11 g/mol
InChI Key: YJDSUIYWZQWSST-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C₁₁H₁₁BrO₄. It features a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, coupled with an ethyl ester-linked oxoacetate moiety. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes to electronic effects and solubility. The oxoacetate group enables nucleophilic attacks, facilitating diverse chemical transformations [1].

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDSUIYWZQWSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe

Biological Activity

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of substituted phenyl derivatives and is characterized by the presence of a bromine atom and a methoxy group, which significantly influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H12BrO4\text{C}_12\text{H}_{12}\text{BrO}_4

This structure includes:

  • Bromo group : Enhances electrophilic character.
  • Methoxy group : Modifies electronic properties, potentially increasing lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the 2-oxoacetate moiety can undergo hydrolysis, leading to the formation of biologically active intermediates.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized below:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially inhibiting growth.
Anticancer Demonstrates cytotoxic effects in cancer cell lines, inducing apoptosis.
Anti-inflammatory May reduce inflammation markers in vitro and in vivo studies.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations of 50 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Cytotoxicity in Cancer Research : In vitro tests on human breast cancer cell lines revealed that this compound induced apoptosis with an IC50 value of 15 µM, indicating strong anticancer potential.
  • Anti-inflammatory Effects : In a model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenol with ethyl oxalate under acidic conditions. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

Comparison with Similar Compounds

Halogen Substituent Variations

The nature and position of halogens significantly influence electronic properties and bioactivity. Key comparisons include:

Compound Name Structural Features Key Differences
Ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate Chlorine instead of bromine Lower molecular weight; reduced steric hindrance; altered reactivity in cross-coupling reactions [8].
Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate Fluorine instead of bromine Higher electronegativity enhances binding to biological targets; improved metabolic stability [15].
Ethyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate Bromine at 4-position Altered regioselectivity in electrophilic substitutions; potential differences in anticancer activity [8].

Impact of Halogens : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in drug-receptor binding compared to chlorine or fluorine. Fluorinated analogs often exhibit higher bioavailability due to increased lipophilicity [15].

Methoxy Group Modifications

The methoxy group’s position and substitution alter electronic effects and solubility:

Compound Name Structural Features Key Differences
Ethyl 2-(5-bromo-4-methoxyphenyl)-2-oxoacetate Methoxy at 4-position Reduced steric hindrance near the oxoacetate group; enhanced solubility in polar solvents [4].
Methyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate Methyl ester instead of ethyl Lower solubility in organic solvents; faster metabolic hydrolysis [8].
Ethyl 2-(5-bromo-2-hydroxyphenyl)-2-oxoacetate Hydroxyl instead of methoxy Increased acidity (pKa ~8.5); higher susceptibility to oxidation [4].

Methoxy vs.

Ester Group Variations

The ester moiety impacts pharmacokinetics and synthetic utility:

Compound Name Structural Features Key Differences
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate Hydroxy instead of oxoacetate Reduced electrophilicity; limited utility in nucleophilic acyl substitutions [8].
Ethyl 2-(5-bromo-2-methoxyphenyl)-2,2-difluoroacetate Difluoroacetate instead of oxoacetate Enhanced electron-withdrawing effects; increased resistance to enzymatic degradation [1].

Oxoacetate Reactivity: The oxoacetate group enables ketone-like reactivity, facilitating condensations (e.g., Knorr quinoline synthesis), whereas difluoroacetate derivatives exhibit reduced reactivity due to electron withdrawal [8].

Thioether and Heterocyclic Analogs

Compounds with sulfur-containing groups or heterocycles offer contrasting properties:

Compound Name Structural Features Key Differences
Ethyl 2-((5-bromo-2-methoxyphenyl)thio)-2-oxoacetate Thioether linkage Increased nucleophilicity at sulfur; potential for disulfide bond formation [6].
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate Thiophene ring instead of phenyl Enhanced aromatic stability; distinct electronic properties for optoelectronic applications [1].

Thiophene vs. Phenyl : Thiophene-based analogs exhibit stronger π-conjugation, useful in materials science, whereas phenyl derivatives are more common in pharmacophores due to predictable substitution patterns [6].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
Reactant of Route 2
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Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate

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